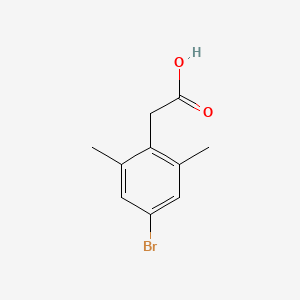

2-(4-Bromo-2,6-dimethylphenyl)acetic acid

Description

Significance and Research Context of Halogenated Arylacetic Acid Derivatives

Halogenated arylacetic acid derivatives represent a class of organic compounds that have garnered considerable attention in various fields of chemical science, most notably in medicinal chemistry and materials science. The introduction of a halogen atom, such as bromine, onto the aromatic ring of an arylacetic acid can significantly modify the molecule's physicochemical properties, including its lipophilicity, electronic characteristics, and metabolic stability.

These modifications are often leveraged in drug discovery to enhance the potency, selectivity, and pharmacokinetic profile of bioactive molecules. For instance, halogenated derivatives of phenylacetic acid have been explored for the development of novel therapeutic agents, including aldose reductase inhibitors. The bromine atom, in particular, can act as a valuable synthetic handle, facilitating a variety of cross-coupling reactions to build more complex molecular architectures. This has made brominated arylacetic acids valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Overview of Strategic Importance in Organic Synthesis

The strategic importance of 2-(4-Bromo-2,6-dimethylphenyl)acetic acid in organic synthesis lies in its utility as a versatile intermediate. Its chemical reactivity is primarily centered around the carboxylic acid group, the aromatic ring, and the bromine substituent.

The carboxylic acid functional group can undergo a range of standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol. The bromine atom on the phenyl ring is a key feature, enabling various transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents at the para-position, making it a powerful tool for the construction of diverse molecular scaffolds.

Furthermore, the compound can undergo substitution reactions where the bromine atom is replaced by other functional groups. The methyl groups on the aromatic ring can also be subject to oxidation under specific conditions. A common synthetic route to this compound involves the bromination of 2,6-dimethylphenylacetic acid, typically using bromine in a suitable solvent like acetic acid to achieve selective bromination at the para-position.

Scope and Objectives of Academic Research on the Compound

Academic research on this compound is multifaceted, primarily focusing on its applications as a building block in the synthesis of more complex and potentially bioactive molecules. One of the key objectives is to exploit its structural features to design and synthesize novel compounds with potential therapeutic applications.

A significant area of investigation is its use as a precursor in the development of new pharmaceuticals. For example, derivatives of this compound are explored for their potential as anticancer and anti-inflammatory agents. Research has also been directed towards its application in the synthesis of metabolites of known drugs, such as the local anesthetic lidocaine, for metabolism and toxicology studies.

Another research avenue is its use in the creation of novel materials. The presence of the bromo-aromatic moiety makes it a candidate for incorporation into polymers or other materials where specific electronic or physical properties are desired. The overarching goal of academic research on this compound is to fully elucidate its synthetic potential and to discover new applications in medicine, agriculture, and materials science.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 186748-46-9 | |

| Molecular Formula | C10H11BrO2 | |

| Molecular Weight | 243.10 g/mol | |

| Predicted XlogP | 2.8 | uni.lu |

| Monoisotopic Mass | 241.99425 Da | uni.lu |

Reactivity Profile of this compound

| Reaction Type | Reagents | Major Products | Source |

| Substitution | Sodium hydroxide (B78521), Potassium carbonate | Substituted derivatives with different functional groups | |

| Oxidation | Potassium permanganate (B83412), Chromium trioxide | Oxidized products like carboxylic acids | |

| Reduction | Lithium aluminum hydride, Sodium borohydride (B1222165) | Reduced products like alcohols and aldehydes |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2,6-dimethylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6-3-8(11)4-7(2)9(6)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQKHJYNMJGZET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(=O)O)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Transformation Studies of 2 4 Bromo 2,6 Dimethylphenyl Acetic Acid

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the aromatic ring of 2-(4-bromo-2,6-dimethylphenyl)acetic acid serves as a key functional handle for the introduction of diverse molecular complexity. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Introduction of Diverse Functional Groups via Substitution

The bromine atom can be replaced by a variety of functional groups through well-established cross-coupling methodologies. These reactions significantly expand the synthetic utility of the parent molecule, allowing for the creation of a library of derivatives with tailored electronic and steric properties.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile for the synthesis of biaryl compounds. While specific examples for this compound are not extensively documented in publicly available literature, the general applicability of this reaction to aryl bromides is well-established. masterorganicchemistry.comtcichemicals.com

Sonogashira Coupling: This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. reagentia.eubldpharm.com This transformation is instrumental in the synthesis of arylalkynes, which are valuable precursors for more complex molecular architectures.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org This reaction is a cornerstone for the synthesis of arylamines.

Cyanation: The introduction of a cyano group can be achieved through palladium-catalyzed cyanation reactions, often using zinc cyanide or potassium ferrocyanide as the cyanide source. researchgate.net This transformation provides access to aryl nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Below is an illustrative data table summarizing typical conditions for these transformations on similar aryl bromide substrates.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O | 2-(4-Aryl-2,6-dimethylphenyl)acetic acid |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | THF, DMF | 2-(4-Alkynyl-2,6-dimethylphenyl)acetic acid |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 2-(4-(Dialkylamino)-2,6-dimethylphenyl)acetic acid |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | - | DMF | 2-(4-Cyano-2,6-dimethylphenyl)acetic acid |

Mechanistic Aspects of Halogen Displacement

The mechanisms of these palladium-catalyzed cross-coupling reactions are well-studied and generally proceed through a common catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The steric hindrance from the two ortho-methyl groups can influence the rate of this step.

Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in Suzuki coupling or the amine in Buchwald-Hartwig amination) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The choice of ligand on the palladium catalyst is crucial for the success of these reactions, as it modulates the reactivity and stability of the palladium intermediates. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps, particularly for sterically hindered substrates.

Oxidative Transformations of Alkyl Substituents

The two methyl groups on the phenyl ring of this compound are susceptible to oxidation, offering another avenue for functionalization.

Oxidation of Methyl Groups to Carboxylic Acids or Carbonyls

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can be used to oxidize the benzylic methyl groups to carboxylic acids. wikipedia.org Under controlled conditions, it may be possible to achieve partial oxidation to the corresponding aldehydes. The reaction typically requires vigorous conditions, such as heating in an aqueous basic solution.

Regioselectivity and Yield Optimization in Oxidation Reactions

A key challenge in the oxidation of this compound is achieving regioselectivity, that is, the selective oxidation of one methyl group over the other. Due to the symmetrical nature of the two methyl groups with respect to the bromo and acetic acid moieties, achieving high regioselectivity is inherently difficult. A mixture of the mono-oxidized and di-oxidized products is often expected.

Optimizing the yield of a specific oxidation product would involve careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the oxidizing agent. The use of milder or more selective oxidizing agents could potentially favor mono-oxidation. For instance, catalytic oxidation systems employing transition metals might offer a higher degree of control. However, specific literature detailing the regioselective oxidation of this particular substrate is scarce.

The following table illustrates the potential products from the oxidation of the methyl groups.

| Oxidizing Agent | Conditions | Potential Major Product(s) |

| KMnO₄ (excess) | Heat, aq. base | 4-Bromo-2,6-dicarboxyphenylacetic acid |

| KMnO₄ (limited) | Controlled temp. | Mixture of 4-bromo-2-carboxy-6-methylphenylacetic acid and di-acid |

| Milder Oxidants | Catalytic | Potentially 4-bromo-2-formyl-6-methylphenylacetic acid |

Reductive Processes of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be selectively reduced to the corresponding primary alcohol, 2-(4-bromo-2,6-dimethylphenyl)ethanol. This transformation is typically achieved using powerful reducing agents.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of carboxylic acids. masterorganicchemistry.combyjus.com The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ will also reduce other carbonyl-containing functional groups if present in the molecule.

For substrates containing other reducible functional groups where chemoselectivity is desired, borane (B79455) (BH₃) complexes, such as BH₃·THF or BH₃·SMe₂, are often the reagents of choice. Borane reagents are known to selectively reduce carboxylic acids in the presence of esters, amides, and other functional groups.

The general reaction for the reduction is as follows:

This compound + Reducing Agent → 2-(4-Bromo-2,6-dimethylphenyl)ethanol

A summary of common reducing agents and their typical conditions is provided in the table below.

| Reducing Agent | Solvent | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux |

| Borane-tetrahydrofuran (B86392) complex (BH₃·THF) | THF | 0 °C to reflux |

| Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) | THF | 0 °C to reflux |

Reduction to Alcohols and Aldehydes

The conversion of this compound to its corresponding alcohol or aldehyde is a fundamental transformation in organic synthesis. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to the primary alcohol, 2-(4-bromo-2,6-dimethylphenyl)ethanol. orgsyn.orgsigmaaldrich.com This reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).

The synthesis of the corresponding aldehyde, 2-(4-bromo-2,6-dimethylphenyl)acetaldehyde, from the carboxylic acid is more challenging as it requires milder and more selective reducing agents to prevent over-reduction to the alcohol. One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by partial reduction. For instance, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures on an ester derivative can yield the desired aldehyde. Another approach involves the oxidation of the corresponding primary alcohol, 2-(4-bromo-2,6-dimethylphenyl)ethanol. evitachem.com

| Product | Reagent(s) | Solvent | Key Conditions |

| 2-(4-bromo-2,6-dimethylphenyl)ethanol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | Anhydrous conditions |

| 2-(4-bromo-2,6-dimethylphenyl)acetaldehyde | 1. Thionyl Chloride (SOCl₂) 2. Tri-tert-butoxyaluminum hydride | 1. Anhydrous Toluene 2. Anhydrous Diglyme | 1. Reflux 2. Low temperature |

Chemoselective Reduction Strategies

A significant challenge in the reduction of this compound is the potential for the reduction of the aryl bromide. Therefore, chemoselective reduction strategies that specifically target the carboxylic acid group while preserving the carbon-bromine bond are of paramount importance.

Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are highly effective and chemoselective reagents for the reduction of carboxylic acids. bldpharm.comyoutube.com These reagents readily reduce carboxylic acids to primary alcohols without affecting less reactive functional groups like aryl halides. nih.govlibretexts.orgrsc.org The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced.

Catalytic hydrogenation, another common reduction method, can be employed, but the catalyst and conditions must be carefully chosen to avoid dehalogenation. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) can lead to the removal of the bromine atom. asianpubs.org However, under carefully controlled neutral conditions, it is possible to selectively reduce other functional groups in the presence of an aryl bromide. asianpubs.org

| Strategy | Reagent | Advantage |

| Borane-based Reduction | Borane-THF complex (BH₃·THF) | High chemoselectivity for the carboxylic acid group, leaving the aryl bromide intact. |

| Activated Ester Reduction | Carboxylic acid activation followed by NaBH₄ | Mild conditions and tolerance of the aryl bromide. |

Utilization as an Intermediate in Complex Organic Synthesis

The unique structural features of this compound make it a versatile building block for the synthesis of more complex molecules with applications in various industries.

Building Block for Pharmaceutical Intermediates

Phenylacetic acid derivatives are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs). orgsyn.orgnih.govgoogle.com The structural motif of this compound, with its substituted phenyl ring, is of interest in the development of new anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors. nih.govsigmaaldrich.comyoutube.comsigmaaldrich.com The bromo-substituent provides a handle for further molecular elaboration through cross-coupling reactions, allowing for the synthesis of a diverse library of potential drug candidates. For instance, the bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki or other palladium-catalyzed coupling reactions to generate analogues of known anti-inflammatory drugs.

| Target Compound Class | Synthetic Strategy | Potential Therapeutic Application |

| Novel NSAID Analogues | Suzuki coupling at the bromine position | Anti-inflammatory, Analgesic |

| COX-2 Inhibitors | Modification of the acetic acid side chain and cross-coupling | Treatment of arthritis and inflammation |

Precursor for Agrochemical Synthesis

The 4-bromo-2,6-dimethylphenyl moiety is a key structural feature in some modern fungicides. This structural unit can be found in compounds designed to combat various plant pathogens. nih.govrsc.orguni.luuni.lu this compound can serve as a precursor for the synthesis of such agrochemicals. The carboxylic acid functionality can be converted into other functional groups, such as amides or esters, which are common in active fungicidal molecules. The presence of the bromine atom also allows for the introduction of other substituents that can modulate the biological activity and spectrum of the resulting fungicide.

| Agrochemical Class | Synthetic Transformation | Target Pathogen (Example) |

| Fungicides | Amidation of the carboxylic acid | Botrytis cinerea |

| Herbicides | Esterification and further functionalization | Broadleaf weeds |

Role in Specialty Chemical and Material Science Applications

In the realm of material science, brominated organic compounds are widely utilized as flame retardants. The bromine atom in this compound can contribute to the flame-retardant properties of polymers when this molecule is incorporated into a polymer backbone or used as an additive. The carboxylic acid group provides a reactive handle for polymerization reactions, such as polyesterification or polyamidation. The resulting polymers would possess inherent flame-retardant characteristics due to the presence of bromine, which can interrupt the combustion cycle in the gas phase.

Furthermore, the rigid and substituted aromatic core of this molecule can be exploited in the synthesis of specialty polymers with tailored thermal and mechanical properties. For instance, it can be used as a monomer in the production of high-performance polyesters or polyamides.

| Application | Polymer Type | Key Property |

| Flame Retardants | Polyesters, Polyamides | Reduced flammability |

| High-Performance Polymers | Aromatic Polyesters | Enhanced thermal stability |

Mechanistic Investigations of Reactions Involving 2 4 Bromo 2,6 Dimethylphenyl Acetic Acid and Its Analogues

Elucidation of Reaction Pathways for Functional Group Interconversions

The chemical reactivity of 2-(4-bromo-2,6-dimethylphenyl)acetic acid is centered around its three key functional regions: the carboxylic acid group, the aromatic ring with its substituents, and the benzylic methylene (B1212753) group. The interconversion of its functional groups opens pathways to a diverse range of derivatives, making it a valuable intermediate in organic synthesis.

Key reaction pathways for this compound include:

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into other functional groups. For instance, reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol, 2-(4-bromo-2,6-dimethylphenyl)ethanol. Esterification, through reaction with an alcohol under acidic catalysis, or amidation, by conversion to an acyl chloride followed by reaction with an amine, are also common transformations. mdpi.com Phenylacetic acid and its derivatives are known building blocks for many drugs, often incorporating ester or amide functionalities derived from the carboxylic acid group. mdpi.com

Substitution on the Aromatic Ring: The bromine atom at the para-position is a versatile handle for functional group interconversion. It can be substituted via nucleophilic aromatic substitution reactions, although the steric hindrance from the adjacent methyl groups can influence reactivity. More commonly, it serves as a reactive site for transition-metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids can replace the bromine atom with various aryl, heteroaryl, or alkyl groups, significantly expanding the molecular complexity.

Reactions at the Methylene and Methyl Groups: The benzylic protons of the acetic acid side chain can be removed by a strong base, generating a nucleophilic enolate that can react with electrophiles. The methyl groups on the ring can be oxidized under harsh conditions to form carboxylic acids.

A general overview of the synthesis of phenylacetic acid derivatives can involve multi-step sequences, starting from precursors like substituted anilines and constructing the desired molecule through diazotization, bromination, cyanation, and hydrolysis. researchgate.net For instance, the synthesis of this compound itself is typically achieved through the direct bromination of 2,6-dimethylphenylacetic acid, where the reaction conditions are controlled to favor para-substitution.

Table 1: Examples of Functional Group Interconversions

| Starting Material | Reagent(s) | Major Product | Reaction Type |

|---|---|---|---|

| This compound | Lithium aluminum hydride (LiAlH₄) | 2-(4-Bromo-2,6-dimethylphenyl)ethanol | Reduction |

| This compound | Arylboronic acid, Pd catalyst, Base | 2-(4'-Aryl-2,6-dimethyl-[1,1'-biphenyl]-4-yl)acetic acid | Suzuki-Miyaura Coupling |

| This compound | Thionyl chloride, then an amine (R₂NH) | 2-(4-Bromo-2,6-dimethylphenyl)-N,N-dialkylacetamide | Amidation |

Catalytic Roles and Brønsted Acid Activation in Related Systems

Analogues of this compound, particularly phenylacetic acids in general, can play significant roles in catalysis, either as directing groups in metal-catalyzed reactions or as Brønsted acid catalysts themselves.

The carboxylate group of phenylacetic acids is an effective directing group for ortho-C-H activation. In palladium-catalyzed reactions, the carboxylate can coordinate to the metal center in a κ² fashion, positioning the catalyst to selectively activate a C-H bond at the ortho position of the phenyl ring. nih.gov This strategy has been successfully employed for the ortho-arylation of phenylacetic acids, even those containing reactive α-hydrogens. nih.gov This directed C-H activation provides a powerful tool for building complex molecular architectures from simple phenylacetic acid precursors.

Furthermore, chiral carboxylic acids, as analogues of the title compound, have emerged as a distinct class of Brønsted acid organocatalysts. rsc.org Their acidity is generally intermediate between that of hydrogen bond donors (like ureas) and strong phosphoric acids, allowing them to activate a unique set of substrates. rsc.org In transition-metal-catalyzed asymmetric hydrogenations, Brønsted acids are considered ideal activators for C=N bonds in substrates like imines and N-heteroaromatic compounds. nih.gov The acid activates the substrate by protonating the nitrogen atom, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydride from the metal complex. This dual activation strategy, involving both the transition metal and a Brønsted acid co-catalyst, is a powerful approach in asymmetric synthesis. nih.govrsc.org The design of the carboxylic acid catalyst, including the steric and electronic properties of its backbone, is crucial for modulating its acidity and achieving high levels of stereocontrol. rsc.org

Mechanistic Insights into Stereoselective Transformations (e.g., Bromolactonization in Related Compounds)

Stereoselective transformations are crucial for the synthesis of enantiomerically pure compounds. While specific studies on the stereoselective reactions of this compound are not widely documented, the principles can be understood from mechanistic investigations of related reactions, such as bromolactonization.

Bromolactonization is the electrophilic cyclization of an unsaturated carboxylic acid using a bromine source to form a bromo-substituted lactone. The mechanism involves the activation of the bromine source (e.g., N-Bromosuccinimide, NBS) and the subsequent electrophilic attack on the alkene. In related systems, this process can be rendered catalytic and highly efficient. For example, the bromolactonization of δ-unsaturated acids can be accelerated by organoselenium catalysts. researchgate.net

The proposed mechanism in these catalyzed systems involves the in situ formation of a reactive species from the catalyst. researchgate.net In selenium-catalyzed bromolactonization, the organoselenium catalyst reacts with NBS to form a selenenyl bromide or a related activated species. This species then reacts with the alkene of the unsaturated acid to form a cyclic selenonium ion intermediate. The intramolecular attack by the carboxylate group on this intermediate proceeds in a stereospecific manner (typically anti-addition), leading to the formation of the bromolactone and regeneration of the catalyst. The regioselectivity and stereoselectivity are controlled by the structure of the substrate and the catalyst during the key cyclization step. Although this example involves an external catalyst, similar principles of intramolecular cyclization directed by the carboxylic acid group are fundamental to many stereoselective transformations.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituents on the phenylacetic acid scaffold—namely the bromine atom and the two methyl groups—exert a significant influence on the kinetics and thermodynamics of its reactions. This influence stems from a combination of electronic and steric effects.

Studies on the esterification of 2-substituted phenylacetic acids with diazodiphenylmethane (B31153) (DDM) reveal the profound impact of solvent and substituent effects on reaction rates. bg.ac.rs The reaction mechanism involves a rate-determining proton transfer from the carboxylic acid to DDM. The rate of this reaction is enhanced in polar, proton-donating solvents and retarded in proton-accepting solvents. bg.ac.rs This is because hydrogen-bond donating (HBD) solvents stabilize the polar transition state more than the initial state, lowering the activation energy. Conversely, hydrogen-bond accepting (HBA) solvents strongly solvate the acidic proton of the carboxylic acid in its ground state, making it less available for transfer and thus increasing the activation energy. bg.ac.rs

The electronic nature of the substituents on the phenyl ring is also critical. Electron-withdrawing groups (EWGs) increase the acidity of the carboxylic acid, which generally accelerates reactions where proton transfer is rate-limiting. For example, in the oxidation of substituted phenylic acids, EWGs can facilitate protonation steps and stabilize transition states, leading to faster reaction rates. rasayanjournal.co.in Conversely, electron-donating groups (EDGs) decrease acidity and slow down such reactions.

In the case of this compound:

Bromine atom (at C4): Acts as an electron-withdrawing group via induction but a weak deactivating group via resonance. Its net effect typically increases the acidity of the carboxylic proton compared to an unsubstituted phenylacetic acid.

Two Methyl groups (at C2, C6): These are electron-donating groups. They also introduce significant steric hindrance around the reaction center (the acetic acid side chain) and the ortho positions of the ring. This steric bulk can hinder the approach of reagents and affect the solvation of both the ground and transition states.

Table 2: Relative Influence of Solvent Effects on Reaction Rates of Phenylacetic Acids with DDM

| Solvent Parameter | Effect on Transition State (TS) | Effect on Initial State (IS) | Net Effect on Reaction Rate |

|---|---|---|---|

| Polarity/Polarizability | Stabilization | Minor Stabilization | Increase |

| HBD Acidity | Strong Stabilization | Moderate Stabilization | Increase |

| HBA Basicity | Minor Stabilization | Strong Stabilization | Decrease |

Data derived from principles discussed in reference bg.ac.rs.

Furthermore, neighboring-substituent effects can lead to cooperative or autoretardative behavior in reactions, where the reaction at one site influences the reactivity of an adjacent site. rsc.org For this compound, the bulky ortho-methyl groups can sterically shield the carboxylic acid group, potentially slowing down reactions that require unhindered access to the acidic proton or carbonyl carbon.

Theoretical and Computational Chemistry Approaches for 2 4 Bromo 2,6 Dimethylphenyl Acetic Acid and Its Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. For organic molecules like 2-(4-bromo-2,6-dimethylphenyl)acetic acid, DFT calculations, often using hybrid functionals such as B3LYP with a substantial basis set like 6-311++G(d,p), can accurately predict optimized molecular geometry and electronic properties. dergipark.org.tr These calculations are fundamental for understanding the molecule's intrinsic characteristics.

The presence of rotatable single bonds in this compound, specifically the C-C bond between the phenyl ring and the acetic acid moiety, allows for multiple spatial arrangements or conformations. Conformational analysis using DFT involves calculating the molecule's energy as a function of specific torsion angles to map the potential energy surface.

This analysis identifies the most stable conformer (the global minimum) and other low-energy conformers (local minima). The stability is primarily dictated by steric hindrance between the ortho-methyl groups and the carboxylic acid group, as well as electronic interactions. The most stable conformation typically arranges the bulky substituents to minimize steric clash. For instance, the carboxylic acid group is expected to be nearly perpendicular to the plane of the phenyl ring to avoid interaction with the methyl groups.

Table 1: Hypothetical Conformational Analysis of this compound This table presents illustrative data typical for such an analysis, showing the relative energies of different conformers based on the dihedral angle between the phenyl ring and the acetic acid group.

| Conformer | Dihedral Angle (Ring-CH₂COOH) | Relative Energy (kcal/mol) | Stability |

| 1 | 0° | 5.8 | Unstable (Steric Clash) |

| 2 | 45° | 1.2 | Metastable |

| 3 | 90° | 0.0 | Most Stable (Global Minimum) |

| 4 | 135° | 1.3 | Metastable |

| 5 | 180° | 6.1 | Unstable (Steric Clash) |

Comparison of Theoretical Predictions with Experimental Data (e.g., Bond Lengths, Angles)

A key validation of computational methods is the comparison of calculated geometric parameters with experimental data, most commonly obtained from X-ray crystallography. For related brominated aromatic compounds, DFT calculations have shown excellent agreement with experimental findings. dergipark.org.tr The optimized geometry from DFT provides theoretical values for bond lengths, bond angles, and dihedral angles. Discrepancies between theoretical and experimental values are often minimal and can be attributed to intermolecular interactions in the crystal lattice that are not present in the gas-phase calculations.

Table 2: Hypothetical Comparison of Theoretical and Experimental Geometrical Parameters for this compound This table illustrates a typical comparison between DFT-calculated values and experimental X-ray diffraction data for key structural parameters. The calculated values are based on the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value | Experimental Value (X-ray) |

| Bond Length | C-Br | 1.910 Å | 1.905 Å |

| C=O | 1.215 Å | 1.211 Å | |

| C-O(H) | 1.350 Å | 1.345 Å | |

| C-C (Aromatic) | 1.395 - 1.405 Å | 1.390 - 1.400 Å | |

| Bond Angle | C-C-Br | 119.5° | 119.8° |

| O=C-O | 124.0° | 123.7° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap implies that the molecule can be easily excited, making it more reactive and less stable. nih.gov

A large HOMO-LUMO gap suggests high stability and lower chemical reactivity because more energy is required to move an electron from the HOMO to the LUMO.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound This table provides illustrative energy values for the frontier orbitals, calculated using DFT.

| Orbital | Energy (eV) | Description |

| EHOMO | -6.5 eV | Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital |

| Egap (LUMO-HOMO) | 5.3 eV | Energy Gap |

Orbital Interactions in Transition States

FMO theory is also instrumental in analyzing the transition states of chemical reactions. For a reaction to occur, there must be a favorable overlap between the frontier orbitals of the reactants. For example, in a nucleophilic substitution reaction where the bromine atom is replaced, the HOMO of the incoming nucleophile would interact with the LUMO of the this compound, which would be localized around the C-Br bond. The energy and symmetry of these interacting orbitals determine the feasibility and pathway of the reaction.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule. scispace.com It is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack.

Blue regions indicate a positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are sites prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MESP map would clearly show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. A strong positive potential (blue) would be located around the acidic hydrogen of the carboxyl group, identifying it as the most likely site for deprotonation or attack by a nucleophile. The bromine atom and the aromatic ring would exhibit intermediate potentials, with the bromine atom's region being slightly negative due to its lone pairs, influencing its interaction with other species. Such maps are invaluable for predicting intermolecular interactions and reactive sites. nih.gov

Identification of Electrophilic and Nucleophilic Sites

The reactivity of a molecule is fundamentally governed by the distribution of its electron density. Identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) is crucial for predicting chemical behavior.

Molecular Electrostatic Potential (MEP) surfaces are a key computational tool for this purpose. An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the primary nucleophilic sites are located on the oxygen atoms of the carboxylic acid group due to the high electronegativity and lone pairs of electrons on these atoms. The phenyl ring, enriched by the electron-donating methyl groups, also possesses nucleophilic character. Conversely, the most significant electrophilic site is the carbonyl carbon of the acetic acid moiety. The electron-withdrawing effect of the adjacent oxygen atoms makes this carbon atom highly electron-deficient. Furthermore, the hydrogen atom of the hydroxyl group is electrophilic and can act as a proton donor. The bromine atom, being electron-withdrawing, contributes to a slight increase in the electrophilicity of the aromatic ring, particularly at the carbonyl carbon.

Prediction of Intermolecular Interactions

The functional groups within this compound dictate the types of intermolecular forces it can form, which in turn influence its physical properties and interactions with biological targets. The most prominent interaction is hydrogen bonding, facilitated by the carboxylic acid group, which can act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the C=O oxygen).

This capability allows for the formation of strong dimeric structures, a common feature for carboxylic acids, where two molecules are held together by a pair of hydrogen bonds. Computational models can predict the geometry and binding energy of such dimers. Beyond self-association, the compound can engage in hydrogen bonding with other molecules, such as solvents or the active sites of enzymes. The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. Additionally, the aromatic ring can engage in π-π stacking and C-H···π interactions.

Reactivity Descriptors Calculation

DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Ionization Energy, Electron Affinity, and Chemical Hardness

Ionization Energy (IE): The energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated by the negative of the HOMO energy (IE ≈ -E_HOMO). A lower IE indicates a greater propensity to donate electrons.

Electron Affinity (EA): The energy released when a molecule accepts an electron. It can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO). A higher EA suggests a greater capacity to accept electrons.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (IE - EA) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity and higher kinetic stability. "Soft" molecules have a small HOMO-LUMO gap and are more reactive. psu.edu

Computational studies on halogen-substituted phenylacetic acids show that the HOMO-LUMO gap, and thus the chemical hardness, is influenced by the nature of the halogen substituent. researchgate.netniscpr.res.in For this compound, these calculations would quantify its kinetic stability.

| Descriptor | Formula | Description |

| Ionization Energy (IE) | IE ≈ -E_HOMO | Energy needed to remove an electron. |

| Electron Affinity (EA) | EA ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (IE - EA) / 2 | Resistance to change in electron configuration. |

| Chemical Potential (μ) | μ = -(IE + EA) / 2 | The "escaping tendency" of electrons. |

| Electronegativity (χ) | χ = (IE + EA) / 2 | The power to attract electrons. |

Nucleophilicity and Electrophilicity Indices

While related to the concepts in section 5.3.1, these indices provide a quantitative scale for reactivity.

Global Electrophilicity Index (ω): This index measures the stabilization in energy when a system acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the chemical potential and η is the chemical hardness. A higher ω value indicates a stronger electrophile.

Global Nucleophilicity Index (N): This parameter quantifies the electron-donating ability of a molecule. It is often defined relative to a standard reference molecule like tetracyanoethylene (B109619) (TCE).

For this compound, the presence of the electron-withdrawing bromine atom and the carboxylic acid group would be expected to result in a significant electrophilicity index, classifying it as a moderate to strong electrophile.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability (β), which can be predicted using quantum computational methods. nih.gov A significant NLO response typically arises in molecules with a strong intramolecular charge transfer (ICT) character, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated bridge. nih.gov

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can significantly influence a molecule's structure, stability, and reactivity. acs.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. rsc.orgrsc.org

For this compound, solvent polarity is expected to have a pronounced effect on the carboxylic acid group. In polar protic solvents like water, the solvent can form strong hydrogen bonds, stabilizing the charged carboxylate anion and thus increasing the acidity (lowering the pKa) compared to the gas phase or nonpolar solvents. acs.org Solvent can also affect the HOMO-LUMO gap and other reactivity descriptors. A computational study would typically calculate the electronic properties in various solvents (e.g., water, acetonitrile (B52724), cyclohexane) to predict how its reactivity and spectral properties change with the environment. rsc.org

Advanced Spectroscopic and Crystallographic Elucidation of 2 4 Bromo 2,6 Dimethylphenyl Acetic Acid Derivatives

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute configuration and revealing intricate details of its packing in the solid state.

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It is expected to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a common motif in the crystal structures of carboxylic acids. researchgate.net

Halogen Bonding: The bromine atom at the para-position can act as a halogen bond donor, interacting with electronegative atoms like oxygen.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

C-H···π Interactions: The methyl groups can also participate in weaker C-H···π interactions with the aromatic rings of neighboring molecules.

Studies on related compounds have demonstrated the importance of these interactions in forming extended one-, two-, or three-dimensional networks. For instance, the supramolecular assembly of some borinic acid derivatives is directed by hydrogen bonding, forming one-dimensional chains. rsc.org

Table 1: Potential Supramolecular Interactions in Crystalline 2-(4-Bromo-2,6-dimethylphenyl)acetic acid

| Interaction Type | Donor | Acceptor | Expected Geometry |

| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Dimeric, catemeric |

| Halogen Bond | C-Br | O, Br, π-system | Linear or near-linear |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Parallel-displaced, T-shaped |

| C-H···π | Methyl (C-H) | Phenyl Ring | Variable |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For a molecule with the complexity of this compound, one-dimensional ¹H and ¹³C NMR spectra provide initial insights, but two-dimensional (2D) techniques are essential for unambiguous signal assignment. While specific 2D-NMR data for the title compound is not published, data from related phenylacetic acid derivatives can be used for illustrative purposes. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, a COSY spectrum would be expected to show correlations between the aromatic protons, if any coupling exists between them, and potentially long-range coupling between the benzylic protons of the acetic acid moiety and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for the methyl groups, the methylene (B1212753) group, and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the C2, C6, and C1 carbons of the phenyl ring, and from the methylene protons to the C1 carbon and the carboxylic acid carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| -COOH | ~11-12 | ~175-178 | Methylene protons |

| -CH₂- | ~3.6 | ~40 | Aromatic C1, Carboxylic C=O |

| Ar-H (meta) | ~7.1 | ~130 | Aromatic C1, C4, C5 |

| -CH₃ | ~2.3 | ~20 | Aromatic C1, C2, C6 |

| Ar-C1 | - | ~132 | Methylene protons, Methyl protons |

| Ar-C2, C6 | - | ~137 | Methyl protons |

| Ar-C3, C5 | - | ~130 | Aromatic meta-H |

| Ar-C4 | - | ~121 | Aromatic meta-H |

Predicted values are based on data for phenylacetic acid and its substituted derivatives. rsc.orgbmrb.io

The aromatic ring in this compound generates a magnetic field that can influence the chemical shifts of nearby protons. This phenomenon, known as magnetic anisotropy, can be exploited for stereochemical analysis in chiral derivatives. The shielding and deshielding effects of the aromatic ring are dependent on the spatial orientation of the protons relative to the ring. In derivatives with restricted rotation, the diastereotopic protons of the methylene group could exhibit distinct chemical shifts, and the magnitude of this difference can provide information about the conformational preferences of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and analyzing bonding characteristics. While specific spectra for this compound are not available, the expected vibrational frequencies can be inferred from studies on related compounds like p-bromophenoxyacetic acid and phenylacetic acid. nih.govresearchgate.net

Carboxylic Acid Group: The most prominent features in the IR spectrum would be the broad O-H stretching vibration (around 3000 cm⁻¹) and the intense C=O stretching vibration (around 1700 cm⁻¹). In the solid state, hydrogen bonding can cause a red shift in the C=O stretching frequency.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

C-Br Bond: The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations, which may be weak in the IR spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H stretch (carboxylic acid) | 3300 - 2500 | FT-IR |

| C-H stretch (aromatic) | 3100 - 3000 | FT-IR, Raman |

| C-H stretch (aliphatic) | 3000 - 2850 | FT-IR, Raman |

| C=O stretch (carboxylic acid) | 1725 - 1680 | FT-IR, Raman |

| C=C stretch (aromatic) | 1600 - 1450 | FT-IR, Raman |

| C-Br stretch | 600 - 500 | FT-IR, Raman |

Data inferred from spectroscopic studies of related phenylacetic and bromo-aromatic compounds. nih.govresearchgate.net

Mass Spectrometry for Elucidation of Fragmentation Pathways

The molecular weight of this compound is 243.10 g/mol . chemscene.com The presence of a bromine atom is a key feature in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units. miamioh.edu

The fragmentation of related carboxylic acids, such as 4-bromophenylacetic acid, provides a valuable model for predicting the behavior of this compound. nist.gov For carboxylic acids, common fragmentation pathways involve the loss of the hydroxyl group (-OH, 17 amu) and the entire carboxyl group (-COOH, 45 amu). libretexts.org

Upon electron ionization (EI), the initial event is the formation of the molecular ion [M]⁺•. The subsequent fragmentation of this compound is expected to proceed through several key pathways:

Loss of the Carboxyl Group: A prominent fragmentation pathway for phenylacetic acids is the cleavage of the bond between the alpha-carbon and the carbonyl carbon, leading to the loss of the •COOH radical (45 amu). This would result in the formation of a stable benzylic cation. For the target molecule, this would yield the 4-bromo-2,6-dimethylbenzyl cation.

Loss of Water: Intramolecular rearrangement can lead to the elimination of a water molecule (18 amu) from the molecular ion, a process known as the ortho effect, which can be facilitated by the presence of the adjacent methyl groups.

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the acetic acid side chain can occur, leading to the formation of a bromodimethylphenyl radical and a [CH₂COOH]⁺ ion (m/z 59).

Loss of Bromine: The C-Br bond can also undergo cleavage, resulting in the loss of a bromine radical (79 or 81 amu), leading to a fragment ion corresponding to the 2-(2,6-dimethylphenyl)acetic acid cation.

Based on these principles, a proposed fragmentation pathway and a table of expected major fragment ions for this compound under electron ionization are presented below.

| Proposed Fragment Ion | Structure | m/z (⁷⁹Br) | m/z (⁸¹Br) | Origin |

|---|---|---|---|---|

| [M]⁺• | [C₁₀H₁₁BrO₂]⁺• | 242 | 244 | Molecular Ion |

| [M - OH]⁺ | [C₁₀H₁₀BrO]⁺ | 225 | 227 | Loss of hydroxyl radical |

| [M - COOH]⁺ | [C₉H₁₀Br]⁺ | 197 | 199 | Loss of carboxyl radical |

| [M - Br]⁺ | [C₁₀H₁₁O₂]⁺ | 163 | Loss of bromine radical | |

| [C₈H₈]⁺• | [C₈H₈]⁺• | 104 | Further fragmentation |

The analysis of these fragmentation pathways, particularly when combined with high-resolution mass spectrometry, allows for the unambiguous identification of this compound and its derivatives in complex matrices. The characteristic isotopic signature of bromine serves as a powerful diagnostic tool in this process.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Bromo-2,6-dimethylphenyl)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A key synthesis route involves Suzuki-Miyaura cross-coupling using boronic esters (e.g., 4-Bromo-2,6-dimethylphenylboronic acid pinacol ester) with halogenated acetic acid derivatives under palladium catalysis . Reaction conditions such as temperature (80–120°C), solvent polarity (THF or DMF), and base choice (K₂CO₃ or NaOAc) critically affect yield (60–85%) and purity (>95%) . Post-synthesis purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) is essential to achieve ≥97% purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include the methyl groups (δ ~2.3 ppm, singlet) and the acetic acid proton (δ ~12.1 ppm, broad) .

- X-ray Crystallography : Resolve molecular geometry (bond angles, torsion) with monoclinic crystal systems (space group P21/c, β ~93.5°) .

- HPLC : Use C18 columns (UV detection at 254 nm) with mobile phases like acetonitrile/0.1% TFA to assess purity (>95%) and detect impurities .

Advanced Research Questions

Q. How do the electronic effects of bromo and methyl substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing bromo group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols). Methyl groups at the 2,6-positions sterically hinder ortho-substitution, directing reactivity to the para position. Kinetic studies (e.g., monitoring reaction rates via LC-MS) show a 30% increase in acylation efficiency compared to non-brominated analogs .

Q. What strategies can resolve contradictions between computational predictions and experimental data (e.g., X-ray crystallography) for this compound’s molecular geometry?

- Methodological Answer : Discrepancies in bond lengths (e.g., C-Br: computed 1.89 Å vs. experimental 1.92 Å ) arise from approximations in density functional theory (DFT). Refine computational models using hybrid functionals (B3LYP-D3) with triple-zeta basis sets (6-311++G**) and compare against high-resolution X-ray data (R-factor <0.03) . Solvent effects (PCM models) and thermal motion corrections (ADPs) further align predictions with crystallographic results .

Q. How can researchers design assays to evaluate the biological activity of this compound, considering its structural analogs?

- Methodological Answer : Leverage structural similarities to 4-Bromophenylacetic acid (known COX-2 inhibition ):

- Enzyme Inhibition Assays : Use fluorescence polarization to measure binding affinity to target enzymes (e.g., cyclooxygenase).

- Cell-Based Assays : Test cytotoxicity (MTT assay) in cancer lines (IC₅₀ determination) and compare with analogs lacking dimethyl groups .

- Molecular Docking : Employ AutoDock Vina to predict interactions with active sites (e.g., COX-2 PDB: 5KIR) .

Q. What are the implications of purity discrepancies (e.g., 97% vs. >95%) on experimental reproducibility, and how can they be mitigated?

- Methodological Answer : Impurities (e.g., residual brominated byproducts) alter reaction kinetics and bioactivity outcomes. For reproducibility:

- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to verify purity .

- Batch Consistency : Standardize purification protocols (e.g., gradient elution in HPLC) and document lot-specific impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.